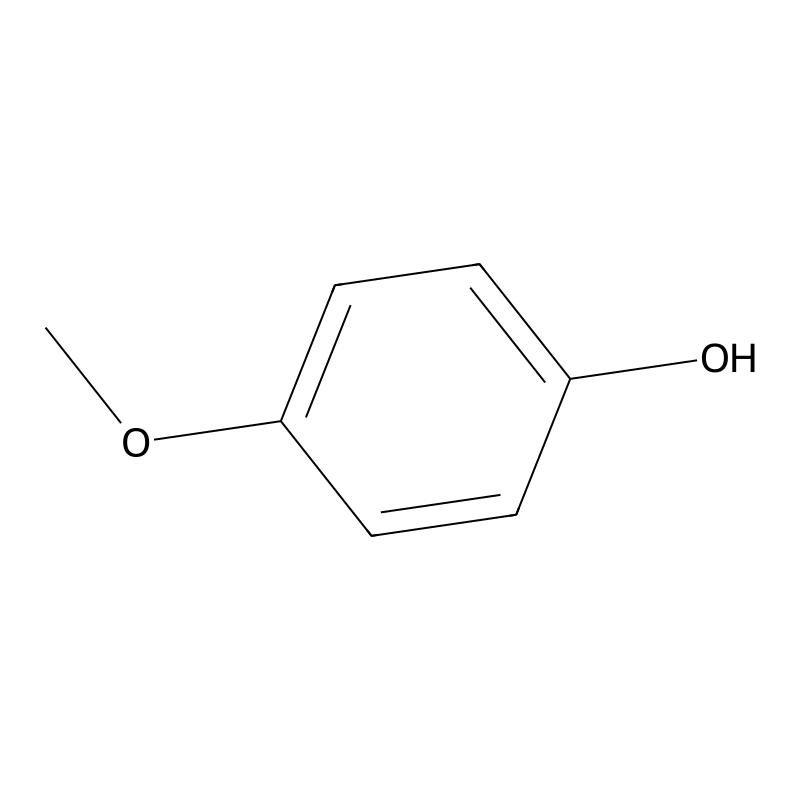

4-Methoxyphenol

C7H8O2

OH(C6H4)OCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H8O2

OH(C6H4)OCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 19,500 mg/L at 25 °C

In water, 40,000 mg/L at 25 °C

Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether

Readily soluble in acetone and ethyl acetate.

40 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 4

(77 °F): 4%

Synonyms

Canonical SMILES

Substrate for Enzyme Activity and Protein Structure Studies

-Methoxyphenol serves as a model substrate in biochemistry experiments. Scientists use it to investigate the mechanisms and functions of enzymes, particularly those involved in metabolism. One such enzyme system is cytochrome P450, a group of enzymes responsible for metabolizing various compounds in the body [1]. By studying how these enzymes interact with 4-Methoxyphenol, researchers can gain insights into their catalytic activity and overall structure.

Here are some sources for further reading:

Intermediate for Synthesis of Pharmaceutically Relevant Molecules

-Methoxyphenol plays a crucial role in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to serve as a building block for drugs belonging to different therapeutic classes. For example, 4-Methoxyphenol is a key starting material for the production of fluoroquinolone antibiotics, a widely used class of antibiotics for treating bacterial infections [2]. Additionally, it can be used in the synthesis of anticoagulant drugs, which help prevent blood clotting [2].

Here are some sources for further reading:

4-Methoxyphenol, also known as p-methoxyphenol or Mequinol, is an organic compound with the chemical formula C₇H₈O₂. It appears as a white, waxy solid with a caramel-like odor and is soluble in organic solvents such as benzene and acetone, but only slightly soluble in water . This compound is a derivative of phenol and hydroquinone, characterized by the presence of a methoxy group (-OCH₃) at the para position relative to the hydroxyl group (-OH) on the aromatic ring. The molecular weight of 4-methoxyphenol is approximately 124.2 g/mol .

Skin Lightening

Mequinol's mechanism of action in skin lightening involves inhibiting the enzyme tyrosinase. Tyrosinase is responsible for the production of melanin, the pigment that determines skin color. By inhibiting tyrosinase, mequinol reduces melanin formation, leading to a lightening effect [].

- Hydrogenation: It exhibits selective hydrogenation to form 4-methoxycyclohexanone without producing alcohols. The reaction kinetics suggest that it is less reactive than phenol and anisole, with an order of reactivity of anisole > phenol > 4-methoxyphenol .

- Nitration and Oxidation: When reacted with nitrous acid in an acidic aqueous solution, 4-methoxyphenol can yield a mixture of benzoquinone and 4-methoxy-2-nitrophenol. The reaction mechanism involves the generation of radicals and subsequent reactions with nitrogen dioxide or water .

- Alkylation: It can be used in the synthesis of butylated hydroxy anisoles through alkylation processes, which are considered more environmentally friendly compared to traditional Friedel-Crafts reactions .

4-Methoxyphenol has diverse applications across various industries:

- Cosmetics: Utilized in skin whitening products due to its depigmenting properties.

- Pharmaceuticals: Acts as an intermediate in drug synthesis and is used in formulations requiring antioxidant stability.

- Polymer Industry: Functions as a polymerization inhibitor in the production of acrylics and other polymers, preventing premature polymerization during manufacturing processes .

Several methods exist for synthesizing 4-methoxyphenol:

- Hydroquinone Method: This is the most common method, where hydroquinone is methylated using agents like dimethyl sulfate or methanol under acidic conditions. Sulfuric acid or other strong acids often serve as catalysts .

- Anisole Method: Anisole can also be used as a starting material for its synthesis through various alkylation reactions.

- Benzaldehyde Method: This method involves the reaction of benzaldehyde derivatives with methanol under specific conditions to produce 4-methoxyphenol .

Studies have explored the interactions of 4-methoxyphenol with other compounds:

- Competitive Hydrogenation Studies: In competitive reactions involving phenolic compounds, it was found that 4-methoxyphenol influences the reactivity of other substrates such as anisole, indicating complex interaction dynamics during hydrogenation processes .

- Radical Formation Mechanisms: The compound's ability to generate radicals during oxidation reactions highlights its role in various biochemical pathways and potential therapeutic applications .

Several compounds share structural similarities with 4-methoxyphenol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenol | Hydroxyl group (-OH) on benzene | Basic structure for many derivatives |

| Anisole | Methoxy group (-OCH₃) on benzene | Less reactive than 4-methoxyphenol |

| Hydroquinone | Two hydroxyl groups (-OH) on benzene | Stronger reducing agent than 4-methoxyphenol |

| Catechol | Two hydroxyl groups at ortho positions | More reactive due to adjacent hydroxyls |

Uniqueness of 4-Methoxyphenol

What sets 4-methoxyphenol apart from these similar compounds is its balance between reactivity and stability due to the presence of both hydroxyl and methoxy groups. This unique structure allows it to serve effectively as an antioxidant while also participating in selective

Gas chromatography with flame ionization detection represents a well-established analytical technique for the quantification of 4-methoxyphenol in various matrices. The method demonstrates exceptional sensitivity and reproducibility, making it particularly suitable for occupational exposure monitoring and environmental analysis [1].

Chromatographic Conditions and Instrumentation

The optimal separation of 4-methoxyphenol is achieved using fused silica capillary columns with different polarities. Two column configurations have been extensively validated: the DB-225 capillary column (30 meters × 0.32 millimeters internal diameter × 0.25 micrometers film thickness) and the alternative DB-1 capillary column (60 meters × 0.32 millimeters internal diameter × 1.0 micrometers film thickness) [1]. The DB-225 column, containing 50% cyanopropylphenyl and 50% dimethylpolysiloxane stationary phase, provides superior resolution for polar phenolic compounds due to its intermediate polarity characteristics.

Hydrogen serves as the optimal carrier gas at a flow rate of 1.5 milliliters per minute, providing enhanced sensitivity compared to helium while maintaining acceptable peak symmetry [1]. The temperature programming protocol begins at 100°C for one minute, followed by a linear increase of 5°C per minute to 140°C for the DB-225 column. For the DB-1 column, the initial temperature is set at 80°C with a 10°C per minute ramp to 160°C [1].

Sample Preparation and Extraction Methodology

The validated sampling procedure employs XAD-7 solid-phase adsorbent tubes containing 15/50 mesh XAD-7 resin with a 100-milligram primary adsorbing section and a 50-milligram backup section [1]. Air samples are collected at a calibrated flow rate of 0.2 liters per minute for 100 minutes, yielding a total sample volume of 20 liters.

Desorption is accomplished using methanol containing 1 microliter per milliliter dimethyl formamide as internal standard. Each tube section is desorbed with 1 milliliter of the desorbing solution for 30 minutes with occasional agitation [1]. This extraction protocol achieves exceptional desorption efficiency, with average recoveries of 99.1% for 4-methoxyphenol across the tested concentration range of 10.2 to 102 micrograms.

Analytical Performance Characteristics

The method exhibits outstanding analytical performance with a detection limit of 1 microgram for the analytical procedure and an overall detection limit of 0.05 milligrams per cubic meter based on a 20-liter air sample [1]. The precision, expressed as coefficient of variation, is 0.0147 for 4-methoxyphenol, demonstrating excellent reproducibility across multiple concentration levels.

Retention efficiency studies conducted with humid air (91% relative humidity) demonstrate that 99.1% of 4-methoxyphenol is retained on the primary adsorbent section with negligible breakthrough to the backup section [1]. Storage stability testing reveals that samples remain stable for at least 14 days at room temperature with average recoveries of 99.7%.

High-Performance Liquid Chromatography (HPLC) with Mixed-Mode Separation

High-performance liquid chromatography utilizing mixed-mode stationary phases provides superior selectivity for 4-methoxyphenol analysis compared to conventional reverse-phase methods. The mixed-mode approach combines multiple interaction mechanisms, enabling enhanced separation of structurally similar phenolic compounds [2] [3].

Mixed-Mode Stationary Phase Chemistry

The Primesep 100 column represents an advanced mixed-mode stationary phase incorporating embedded ion-pairing groups that facilitate simultaneous reverse-phase, ion-exchange, and ion-exclusion interactions [3]. This column design eliminates the requirement for ion-pairing reagents in the mobile phase while providing exceptional versatility for separating ionizable and non-ionizable compounds.

The stationary phase consists of silica particles with bonded alkyl chains containing embedded acidic functional groups that can interact with basic analytes through ion-exchange mechanisms [3]. Simultaneously, the hydrophobic alkyl chains provide reverse-phase retention through hydrophobic interactions with the aromatic ring system of 4-methoxyphenol.

Chromatographic Separation Conditions

Optimal separation conditions employ an isocratic mobile phase consisting of 10% acetonitrile in water with 0.1% sulfuric acid as buffer [2]. The sulfuric acid serves dual purposes: maintaining appropriate pH for consistent ionization state and providing counter-ions for the ion-exchange mechanism. The flow rate is maintained at 1.0 milliliter per minute using a column temperature of ambient conditions.

Detection is accomplished using ultraviolet spectrophotometry at 300 nanometers, which corresponds to the absorption maximum of the phenolic chromophore [2]. This wavelength provides optimal sensitivity while minimizing interference from common matrix components.

Alternative Reverse-Phase Method

An alternative reverse-phase method utilizes the Newcrom R1 column, which features low silanol activity and enhanced pH stability [4]. This method employs a mobile phase of acetonitrile and water with phosphoric acid modifier, providing good separation under simpler conditions suitable for routine analysis.

Analytical Performance and Validation

The mixed-mode method demonstrates exceptional sensitivity with limit of detection values of 19.2 parts per billion for hydroquinone and 57.1 parts per billion for 4-methoxyphenol [2]. The method exhibits linear response across a wide dynamic range, enabling quantification from trace levels to major component concentrations.

Method validation demonstrates excellent precision and accuracy, with relative standard deviations typically below 2% for replicate injections [2]. The mixed-mode separation mechanism provides enhanced selectivity compared to conventional reverse-phase methods, particularly for separating 4-methoxyphenol from structurally related methoxyphenol isomers.

Spectrophotometric Assays for Industrial Quality Control

Spectrophotometric methods provide rapid, cost-effective approaches for 4-methoxyphenol determination in industrial quality control applications. These methods leverage the characteristic ultraviolet absorption properties of the phenolic chromophore and chemical derivatization reactions to achieve selective quantification [5] [6].

Direct Ultraviolet Spectrophotometry

Direct ultraviolet spectrophotometric determination exploits the characteristic absorption of 4-methoxyphenol at 295 nanometers, corresponding to the π→π* electronic transition of the substituted benzene ring system [7]. The method utilizes methanolic solutions with appropriate buffer systems to maintain consistent pH conditions and prevent ionization-related spectral shifts.

Sample preparation involves dissolution of 4-methoxyphenol in methanol or methanol-water mixtures, followed by appropriate dilution to achieve concentrations within the linear response range of the spectrophotometer [8]. The method demonstrates good linearity across the microgram per milliliter concentration range with detection limits suitable for pharmaceutical and industrial applications.

Azo Coupling Colorimetric Method

The azo coupling method represents a highly sensitive colorimetric approach utilizing the reaction between diazotized 4-methoxyphenol and 2-tert-butyl-4-methoxyphenol (butylated hydroxyanisole) as coupling agent [5]. This method involves initial diazotization of 4-methoxyphenol using sodium nitrite in acidic conditions, followed by coupling with the aromatic coupling agent in alkaline medium.

The resulting azo dye exhibits intense absorption at 504 nanometers with high molar absorptivity of 0.26 × 10⁴ liters per mole per centimeter [5]. The method demonstrates excellent sensitivity with a detection limit of 0.0658 micrograms per milliliter and quantification limit of 0.2193 micrograms per milliliter. Linear response is observed across the range of 4 to 56 parts per million with correlation coefficients exceeding 0.999.

Diazotization-Based Spectrophotometric Method

An alternative diazotization approach involves the reaction of 4-methoxyphenol with pre-formed diazonium salts to produce colored azo compounds for spectrophotometric determination [6]. This method utilizes sulfadoxine as the diazonium precursor, which is diazotized using sodium nitrite and hydrochloric acid, then coupled with 4-methoxyphenol in alkaline medium to form a reddish-orange colored complex.

The method demonstrates excellent sensitivity and selectivity for pharmaceutical applications, with the colored product exhibiting stable absorption characteristics suitable for quantitative analysis [6]. The alkaline coupling conditions ensure complete reaction and stable color development, while the spectrophotometric detection provides rapid results suitable for routine quality control testing.

Industrial Quality Control Applications

Spectrophotometric methods are extensively employed in industrial quality control laboratories due to their simplicity, speed, and cost-effectiveness [9] [10]. These methods are particularly valuable for raw material testing, in-process monitoring, and finished product analysis where rapid results are required.

Method validation for industrial applications focuses on precision, accuracy, and robustness under typical laboratory conditions [10]. Validation parameters include linearity assessment across relevant concentration ranges, precision evaluation through replicate analyses, and accuracy determination using certified reference materials or spiked samples.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive structural confirmation and quantitative analysis capabilities for 4-methoxyphenol through characteristic fragmentation patterns and high-resolution mass measurements [11] [12]. Understanding the fragmentation mechanisms enables development of selective analytical methods and structural elucidation of related compounds.

Electron Ionization Fragmentation Mechanisms

Under electron ionization conditions, 4-methoxyphenol exhibits a molecular ion peak at mass-to-charge ratio 124, corresponding to the molecular formula C₇H₈O₂ [11]. The molecular ion demonstrates moderate stability with typical relative abundance of 20-40% depending on ionization conditions and instrument parameters.

The base peak commonly appears at mass-to-charge ratio 109, resulting from loss of a methyl radical (mass 15) from the methoxy group [13]. This fragmentation represents α-cleavage adjacent to the oxygen atom, a characteristic fragmentation pattern for aromatic methyl ethers. The resulting oxonium ion [C₆H₅O₂]⁺ exhibits enhanced stability through resonance delocalization involving both oxygen atoms.

Alternative fragmentation pathways include loss of the methoxy radical (mass 31) to yield the phenoxy cation at mass-to-charge ratio 93, and loss of the hydroxyl radical (mass 17) producing the methoxybenzene cation at mass-to-charge ratio 107 [13]. Ring fragmentation processes generate smaller fragment ions including mass-to-charge ratios 81, 66, 53, and 39, corresponding to various substituted cyclic and acyclic carbon fragments.

Chemical Ionization Mass Spectrometry

Chemical ionization using appropriate reagent gases provides enhanced molecular ion stability and simplified fragmentation patterns compared to electron ionization [14]. Methane chemical ionization typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 125 with high relative abundance, facilitating molecular weight confirmation.

Ammonia chemical ionization generates both protonated molecules [M+H]⁺ and ammonium adducts [M+NH₄]⁺ at mass-to-charge ratios 125 and 142, respectively [14]. These soft ionization conditions minimize fragmentation while providing characteristic adduct ions for structural confirmation.

Tandem Mass Spectrometry Applications

Tandem mass spectrometry enables selective quantification of 4-methoxyphenol in complex matrices through multiple reaction monitoring protocols [15]. Typical transitions include the molecular ion to the base peak (124 → 109) and molecular ion to major fragment ions (124 → 94, 124 → 81).

Collision-induced dissociation parameters are optimized to achieve maximum sensitivity while maintaining selectivity against interfering compounds [15]. Collision energies typically range from 15 to 25 electron volts, providing efficient fragmentation while preserving adequate precursor ion intensity for quantitative analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides accurate mass measurements enabling unambiguous molecular formula determination and enhanced specificity [16]. Time-of-flight and Orbitrap instruments routinely achieve mass accuracy within 2 parts per million, sufficient for confident identification of 4-methoxyphenol and discrimination from isobaric interferences.

Purity

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals

Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH]

Solid

WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Colorless to white, waxy solid with an odor of caramel & phenol.

Colorless to white, waxy solid with an odor of caramel & phenol.

Color/Form

White waxy solid

White to tan, flaky, crystalline substance

Colorless to white, waxy solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

253 °C

243.00 to 245.00 °C. @ 760.00 mm Hg

243 °C

469 °F

Flash Point

132 °C

270 °F (132 °C) (Open Cup)

132 °C o.c.

270 °F (open cup)

(oc) 270 °F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.3

Density

1.55 at 20 °C/20 °C

1.6 g/cm³

1.55

LogP

1.58

log Kow = 1.41 at 25 °C

Odor

Decomposition

Appearance

Melting Point

54 °C

53 °C

57 °C

126.5 °F

135 °F

Storage

UNII

Related CAS

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

Drug Indication

FDA Label

Therapeutic Uses

Dyschromias, in particular hyperpigmentation, are major issues of concern for people of color. Pigmentary disorders such as melasma and postinflammatory hyperpigmentation (PIH) can cause psychological and emotional distress and can pose a negative impact on a person's health-related quality of life. The precise etiology of these conditions is unknown. Therapies for melasma and PIH target various points during the cycle of melanin production and degradation. Therapies for these conditions include topical agents and resurfacing procedures. Hydroquinone remains the gold standard of topical agents. Other efficacious agents include kojic acid, azelaic acid, mequinol, and retinoids. Cosmeceutical agents include licorice, arbutin, soy, N-acetyl glucosamine, and niacinamide. Resurfacing procedures that have been used to treat melasma and PIH include chemical peels, microdermabrasion, lasers, and intense pulsed light. These procedures are best used in combination with topical bleaching agents. Given the propensity of darker skin to hyperpigment, resurfacing procedures should be used with care and caution. Maximal results are best achieved with repetitive, superficial, resurfacing modalities. In addition, ultraviolet protective measures such as broad-spectrum sunscreens are fundamental to the successful management of these conditions.

Postinflammatory hyperpigmentation (PIH) is a reactive hypermelanosis and sequela of a variety of inflammatory skin conditions. PIH can have a negative impact on a patient's quality of life, particularly for darker-skinned patients. Studies show that dyschromias, including PIH, are one of the most common presenting complaints of darker-skinned racial ethnic groups when visiting a dermatologist. This is likely due to an increased production or deposition of melanin into the epidermis or dermis by labile melanocytes. A variety of endogenous or exogenous inflammatory conditions can culminate in PIH and typically most epidermal lesions will appear tan, brown, or dark brown while dermal hypermelanosis has a blue-gray discoloration. Depigmenting agents target different steps in the production of melanin, most commonly inhibiting tyrosinase. These agents include hydroquinone, azelaic acid, kojic acid, arbutin, and certain licorice (glycyrrhiza) extracts. Other agents include retinoids, mequinol, ascorbic acid (vitamin C), niacinamide, N-acetyl glucosamine, and soy, and these products depigment by different mechanisms. Certain procedures can also be effective in the treatment of PIH including chemical peeling and laser therapy. It is important to note that these same therapeutic modalities may also play a role in causing PIH. Lastly, those lesions that are not amenable to medical or surgical therapy may experience some improvement with cosmetic camouflage.

Neither the safety nor effectiveness of Solage Solution for the prevention or treatment of melasma or postinflammatory hyperpigmentation has been established. /Included in US product label/ /Solage/

For more Therapeutic Uses (Complete) data for 4-METHOXYPHENOL (9 total), please visit the HSDB record page.

Pharmacology

Mequinol is a synthetic derivate of hydroquinone and depigmenting agent. Although the exact mechanism of the depigmenting effects of mequinol remains unclear, it may exert its effect by oxidation of tyrosinase to cytotoxic products in melanocytes. Mequinol may also act by competitively inhibiting the formation of melanin precursors.

MeSH Pharmacological Classification

ATC Code

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX06 - Mequinol

Mechanism of Action

We examined changes in the levels of chaperone proteins to evaluate the toxic effects of environmental chemicals in human cells in vitro. Some chaperones are up-regulated by estrogenic chemicals, but the effect is not necessarily dependent on the receptor. Thus we also investigated whether a chemical-induced change in chaperone protein expression is human estrogen receptor (hER)-dependent or not, using cultured human cell lines transfected with hERalpha cDNA or an empty vector. In the hERalpha-expressed cells, the protein levels of the heat shock protein 27 (HSP27), the glucose-regulated protein 78 (GRP78/BiP), and GRP94 increased after exposure to beta-estradiol (E(2)) (from 10(-9)M to 10(-6)M) and bisphenol A (BPA) (from 10(-6)M to 10(-5)M). On the other hand, the increase was not observed in the cells without hERalpha expression. These results suggest that the E(2)- and BPA-induced increase in the protein levels were hERalpha dependent. We next examined the effect of four phenolic chemicals similar in structure to BPA, and found that among them, 4-methoxyphenol (from 10(-6)M to 10(-5)M) increased the levels of the chaperone proteins with hERalpha dependency. Thus the human cultured cells would be suitable for evaluating whether an increase in chaperone proteins occurs upon exposure to environmental chemicals and whether the effect is ER-dependent.

Many of the well-known depigmenting agents such as hydroquinone and 4-hydroxyanisole are, in fact, melanocytotoxic chemicals which are oxidized in melanocytes to produce highly toxic compounds such as quinones. These cytotoxic compounds are responsible for the destruction of pigment cells, which results in skin depigmentation. However, cells are capable of protecting themselves against cytotoxic agents by intracellular glutathione (GSH). This protection takes place under the enzymatic action of the detoxification enzyme glutathione S-transferase (GST), which is responsible for the conjugation of toxic species to GSH. The depigmenting effect of hydroquinone is shown to be potentiated by buthionine sulfoximine (BSO) and cystamine as the result of the reduction of intracellular levels of GSH by these two agents. Additionally, BSO and cystamine are shown to inhibit the activity of GST. The combination of all-trans-retinoic acid (tretinoin, TRA) with hydroquinone or 4-hydroxyanisole is also known to produce synergetic skin depigmentation. TRA serves as a potent inhibitor of mammalian GSTs and is known to make cells more susceptible to the cytotoxic effect of chemicals by inhibiting the activity of this enzyme. This agent is also shown to reduce the level of intracellular GSH in certain cells. We have proposed that the mechanism of action of TRA to synergistically enhance the melanocytotoxic effect of chemicals involves the inhibition of GST and the impairment of glutathione-dependent cytoprotection against melanocytotoxic agents.

Mequinol, the monomethyl ether of hydroquinone, is a substrate for the enzyme tyrosinase and acts as a competitive inhibitor of the formation of melanin precursors. The precise mechanism of action of mequinol is not known. /Solage/

Vapor Pressure

0.0083 [mmHg]

6.75X10-3 mm Hg at 20 °C

<0.01 mmHg

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Mequinol is predominantly renally eliminated as its metabolites.

The volume of distribution is one that suggests mequinol is distributed throughout the total body water, and intracellular concentrations are not expected to vary greatly from gross measurements.

Readily accessible data regarding the clearance of mequinol is not available. The use of mequinol containing products is typically indicated for topical use.

Solage is a combination product composed of 2% mequinol (4-hydroxyanisole) and 0.01% tretinoin (all-trans-retinoic acid) in an ethanolic solution ... The purpose of this study was to evaluate the extent of percutaneous absorption of [(3)H]tretinoin and to estimate the systemic exposure to mequinol from this combination product when topically applied to the backs of healthy subjects. Eight subjects received bid /twice per day/ topical applications of nonradiolabelled 2% mequinol/0.01% tretinoin solution on a 400 sq cm area of the back for 14 days. The subjects then received a single topical application of 2% mequinol/0.01% ((3)H)tretinoin solution. After 12 hr, the radiolabelled dose was removed and bid /twice per day/ treatment with nonradiolabelled 2% mequinol/0.01% tretinoin solution was continued for 7 days. Plasma, urine and faecal samples were analysed for total radioactivity and plasma was analysed for both mequinol and tretinoin by GC/MS procedure. Mean percutaneous absorption of [(3)H]tretinoin based on the cumulative recoveries of radioactivity in the urine and faeces was about 4.5% (median 2.18%). Tretinoin concentrations in plasma did not increase above endogenous levels. This was consistent with the concentrations of radioactivity in plasma, which showed an average Cmax of 91 pg-eq/mL (median 26 ng/mL). Average Cmax and AUC(0-12 hr) values for mequinol were 10 ng/mL and 33 ng h/mL, respectively. Based on the results of this study, systemic toxicity from topical application of tretinoin in this formulation is unlikely, because percutaneous absorption of tretinoin is minimal and because endogenous levels of tretinoin are not increased following bid /twice per day/ dosing with this combination formulation. The safety of mequinol in this combination formulation is supported by the low systemic exposures of the subjects in this study compared with the systemic exposures at the highest doses in the dermal toxicity studies in mice (16.6-fold) and rats (34.6-fold).

In one study in healthy individuals, following topical application of 0.8 mL of the combination preparation containing mequinol 2% and tretinoin 0.01% on a 400-sq cm back skin area twice daily for 14 days, approximately 4.5% of a radiolabeled dose was recovered as tretinoin in urine and feces. In this study, plasma tretinoin concentrations did not increase above endogenous plasma concentrations and average peak plasma mequinol concentrations were about 10 ng/mL. /Solage/

There is also indication ... that the material was absorbed in toxic amounts when in solution, especially through abraded skin.

Metabolism Metabolites

A tyrosinase-directed therapeutic approach for treating malignant melanoma uses depigmenting phenolic prodrugs such as 4-hydroxyanisole (4-HA) for oxidation by melanoma tyrosinase to form cytotoxic o-quinones. However, in a recent clinical trial, both renal and hepatic toxicity were reported as side effects of 4-HA therapy. In the following, 4-HA (200 mg/kg i.p.) administered to mice caused a 7-fold increase in plasma transaminase toxicity, an indication of liver toxicity. Furthermore, 4-HA induced-cytotoxicity toward isolated hepatocytes was preceded by glutathione (GSH) depletion, which was prevented by cytochrome p450 inhibitors that also partly prevented cytotoxicity. The 4-HA metabolite formed by NADPH/microsomes and GSH was identified as a hydroquinone mono-glutathione conjugate. GSH-depleted hepatocytes were much more prone to cytotoxicity induced by 4-HA or its reactive metabolite hydroquinone (HQ). Dicumarol (an NAD(P)H/quinone oxidoreductase inhibitor) also potentiated 4-HA- or HQ-induced toxicity whereas sorbitol, an NADH-generating nutrient, prevented the cytotoxicity. Ethylenediamine (an o-quinone trap) did not prevent 4-HA-induced cytotoxicity, which suggests that the cytotoxicity was not caused by o-quinone as a result of 4-HA ring hydroxylation. Deferoxamine and the antioxidant pyrogallol/4-hydroxy-2,2,6,6-tetramethylpiperidene-1-oxyl (TEMPOL) did not prevent 4-HA-induced cytotoxicity, therefore excluding oxidative stress as a cytotoxic mechanism for 4-HA. A negligible amount of formaldehyde was formed when 4-HA was incubated with rat microsomal/NADPH. These results suggest that the 4-HA cytotoxic mechanism involves alkylation of cellular proteins by 4-HA epoxide or p-quinone rather than involving oxidative stress.

Many of the well-known depigmenting agents such as hydroquinone and 4-hydroxyanisole are, in fact, melanocytotoxic chemicals which are oxidized in melanocytes to produce highly toxic compounds such as quinones. These cytotoxic compounds are responsible for the destruction of pigment cells, which results in skin depigmentation. However, cells are capable of protecting themselves against cytotoxic agents by intracellular glutathione (GSH). This protection takes place under the enzymatic action of the detoxification enzyme glutathione S-transferase (GST), which is responsible for the conjugation of toxic species to GSH. The depigmenting effect of hydroquinone is shown to be potentiated by buthionine sulfoximine (BSO) and cystamine as the result of the reduction of intracellular levels of GSH by these two agents. Additionally, BSO and cystamine are shown to inhibit the activity of GST. The combination of all-trans-retinoic acid (tretinoin, TRA) with hydroquinone or 4-hydroxyanisole is also known to produce synergetic skin depigmentation. TRA serves as a potent inhibitor of mammalian GSTs and is known to make cells more susceptible to the cytotoxic effect of chemicals by inhibiting the activity of this enzyme. This agent is also shown to reduce the level of intracellular GSH in certain cells. We have proposed that the mechanism of action of TRA to synergistically enhance the melanocytotoxic effect of chemicals involves the inhibition of GST and the impairment of glutathione-dependent cytoprotection against melanocytotoxic agents.

Yields 1,4-dimethoxybenzene in guinea pig, rat, rabbit, mouse. Yields 4-methoxycatechol, p-methoxyphenyl-beta-d-glucuronide, & p-methoxyphenyl sulfate in rabbit. /From Table/

4-Methoxyphenol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-methoxyphenoxy)oxane-2-carboxylic acid.

Wikipedia

Drug Warnings

Mequinol and tretinoin should be used with extreme caution in patients with eczema, since tretinoin may produce severe irritation of eczematous skin. In addition, mequinol and tretinoin is a dermal irritant and the risk of long-term sequelae from continued skin irritation for longer than 52 weeks is not known. Irritation of the skin induced by the drug may result in increased reactivity to environmental (eg, wind and cold exposure) stimuli. If local irritation becomes severe, temporary or permanent discontinuance of the drug or dosage reduction should be considered. /Solage/

Safety and efficacy of mequinol and tretinoin have not been established in patients with moderately or heavily pigmented skin. /Solage/

Patients with a personal or family history of vitiligo may experience enhanced response to mequinol and tretinoin topical solution. During clinical trials, one patient with a family history of vitiligo experienced hypopigmentation in areas not treated with the drug and some areas continued to worsen for at least 1 month after discontinuance of therapy; hypopigmentation became mild after 6 weeks and resolved in some, but not all, lesions by day 106 post-treatment. /Solage/

For more Drug Warnings (Complete) data for 4-METHOXYPHENOL (13 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Hydroquinone and dimethyl sulphate (methylation).

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Wholesale and Retail Trade

Phenol, 4-methoxy-: ACTIVE

Derivatives: Acid Brown 20; t-butylhydroxyanisole; difenoxuron.

The anti-oxidant BHA is prepared from 4-methoxyphenol and t-butyl alcohol.

Inert pesticide ingredient, Approved for Nonfood Use Only

Analytic Laboratory Methods

Hydroquinone monomethyl ether was detected in industrial wastewater using capillary GCMS.

Storage Conditions

... Commercially available mequinol and tretinoin topical solution should be protected from light and stored at room temperature, preferably in the manufacturer's carton. /Solage/

Store at 25 °C (77 °F): excursions permitted to 15-30 °C (59-86 °F).

Interactions

The modifying effects of para-methoxyphenol second stage treatment on N-methyl-N'-nitro-N-nitrosoguanidine initiated rat forestomach carcinogenesis were investigated. Groups of 15 6 week old male F344 rats were given a single intragastric administration of 150 mg/kg body wt N-methyl-N'-nitro-N-nitrosoguanidine and starting 1 week later were administered powdered diet containing 2.0, 1.0, 0.5, 0.25 or 0% para-methoxyphenol until week 52. para-methoxyphenol caused epithelial damage and hyperplasia in a dose-dependent manner in the forestomach epithelium but nevertheless was not associated with any increase in the incidence of either papillomas or squamous cell carcinomas. Stimulation of cell proliferation does not necessarily correlate with promotion in the second stage of two-stage forestomach carcinogenesis.

The modifying effects of five phenolic antioxidants on N-methyl-N-nitro-N-nitrosoguanidine (MNNG)-initlated forestomach and glandular stomach carcinogenesis were investigated in male F344 rats. Groups of 20 rats were given an intragastric dose of 150 mg/kg body weight N-methyl-N-nitro-N-nitrosoguanine and starting from 1 week later received diet supplemented with 0.8% catechol, 1.0% 2-tert-butyl-4-methylphenol, 1.5% p-tert-butylphenol, 1.5% methylhydroquinone, 1.5% 4-methoxyphenol, or basal diet alone for 51 wk. Further groups of 10-15 rats were maintained as controls without prior treatment with N-methyl-N-nitro-N-nitrosoguanine. The incidences of squamous cell carcinoma of the forestomach in N-methyl-N-nitro-N-nitrosoguanine-treated animals were significantly elevated by the diets containlng catechol (P less than 0.001), 2-tert-butyl-4-methylphenol (P less than 0.001), or p-tert-butylphenol (P less than 0.01), while the development of carcinoma in situ was inhibited by 4-methoxyphenol (P less than 0.01). Treatment with catechol, 2-tert-butyl-4-methylphenol, p-tert-butylphenol, or 4-methoxyphenol alone induced forestomach hyperplasia at incidences of 86.7, 40, 93.3, and 100%, respectively. In the pyloric region of the glandular stomach, the development of adenomatous hyperplasia and adenocarcinoma after N-methyl-N-nitro-N-nitrosoguanine treatment was significantly enhanced by diet containing catechol (P less than 0.001). Moreover, treatment with catechol alone induced 100% adenomatous hyperplasia and induced adenocarcinoma in 20% of animals. ... While antioxidants causing proliferation in forestomach epithelium can markedly enhance carcinogenesis in this tissue, others displaying the same or greater potential for generating a hyperplastic response, like 4-methoxyphenol can exert an inhibitory effect. In addition, it was shown that catechol is an unequivocal glandular stomach carcinogen also possessing strong enhancing activity for N-methyl-N-nitro-N-nitrosoguanine-induced lesion development.

The chemopreventive effect of 40 and 80% maximum tolerated dose (MTD) levels of ascorbylpalmitate (AP), carbenoxolone (CBX), dimethylfumarate (DMF) and p-methoxyphenol (p-MP) administrated in the diet before and during initiation and postinitiation phases of azoxymethane (AOM)-induced colon carcinogenesis was studied in male F344 rats. The MTD levels of AP, CBX, DMF and p-MP were determined in male F344 rats and found to be 5000, 1500, 1000 and 1000 ppm, respectively, in modified AIN-76A diet. Based on these MTD values, 40 and 80% MTD levels of each agent was tested for their efficacy in colon carcinogenesis. At 5 weeks of age, groups of animals were fed the control (modified AIN-76A diet or diets containing 40 and 80% MTD levels of each AP, CBX, DMF and p-MP. At 7 weeks of age, all animals, except those in the vehicle (normal saline) treated groups, were given two weekly s.c. injections of AOM at a dose rate of 15 mg/kg body weight/week. All groups were continued on their respective dietary regimen until the termination of the experiment 52 weeks after the carcinogen treatment. Colonic tumors were evaluated histopathologically. The results indicate that dietary administration of 40% MTD of AP significantly inhibited multiplicities (tumor/animal) of noninvasive and total (invasive plus noninvasive) adenocarcinoma of the colon (P < 0.05) and 80% MTD of AP significantly inhibited the incidence (% animals with tumors) and the multiplicities of invasive and total adenocarcinomas of the colon (P < 0.01). Dietary CBX at 40 and 80% MTD levels suppressed the incidence and multiplicities of invasive and total adenocarcinomas (P < 0.05 to 0.001) whereas 40 and 80% MTD of DMF and p-MP had significantly inhibited invasive adenocarcinoma incidence and multiplicity (P < 0.05 to 0.001). However, DMF and p-MP had no significant effect on noninvasive and total adenocarcinoma incidence and multiplicity (P > 0.05). These results suggest that AP and CBX possess potential chemopreventive properties against colon cancer.

For more Interactions (Complete) data for 4-METHOXYPHENOL (11 total), please visit the HSDB record page.

Dates

2: Grimes PE, Nashawati R. Depigmentation Therapies for Vitiligo. Dermatol Clin. 2017 Apr;35(2):219-227. doi: 10.1016/j.det.2016.11.010. Review. PubMed PMID: 28317530.

3: Rahman MM, Balkhoyor HB, Asiri AM. Phenolic sensor development based on chromium oxide-decorated carbon nanotubes for environmental safety. J Environ Manage. 2017 Mar 1;188:228-237. doi: 10.1016/j.jenvman.2016.12.008. Epub 2016 Dec 14. PubMed PMID: 27984795.

4: Ma LT, Zhao ZM, Yu B, Chen HZ. Enzymatic Pretreatment Coupled with the Addition of p-Hydroxyanisole Increased Levulinic Acid Production from Steam-Exploded Rice Straw Short Fiber. Appl Biochem Biotechnol. 2016 Nov;180(5):945-953. Epub 2016 May 24. PubMed PMID: 27220515.

5: Land EJ, Ramsden CA, Riley PA, Stratford MR. Investigation of the anomalous action of 5-hydroxyresorcinol on tyrosinase. Pigment Cell Melanoma Res. 2016 Jul;29(4):474-6. doi: 10.1111/pcmr.12490. PubMed PMID: 27166874.

6: Ruiz-Santoyo JA, Rodríguez-Matus M, Cabellos JL, Yi JT, Pratt DW, Schmitt M, Merino G, Álvarez-Valtierra L. Intramolecular structure and dynamics of mequinol and guaiacol in the gas phase: Rotationally resolved electronic spectra of their S1 states. J Chem Phys. 2015 Sep 7;143(9):094301. doi: 10.1063/1.4928696. PubMed PMID: 26342364.

7: Manibalan K, Mani V, Huang CH, Huang ST, Chang PC. A new electrochemical substrate for rapid and sensitive in vivo monitoring of β-galactosidase gene expressions. Analyst. 2015 Sep 7;140(17):6040-6. doi: 10.1039/c5an01036e. PubMed PMID: 26192109.

8: Çay S, Köse M, Tümer F, Gölcü A, Tümer M. SOD activity and DNA binding properties of a new symmetric porphyrin Schiff base ligand and its metal complexes. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Dec 5;151:821-38. doi: 10.1016/j.saa.2015.07.044. Epub 2015 Jul 8. PubMed PMID: 26172470.

9: Yashiro K, Hanaya K, Shoji M, Sugai T. New synthesis of artepillin C, a prenylated phenol, utilizing lipase-catalyzed regioselective deacetylation as the key step. Biosci Biotechnol Biochem. 2015;79(12):1926-30. doi: 10.1080/09168451.2015.1058704. Epub 2015 Jun 18. PubMed PMID: 26086497.

10: Wang YH, Avonto C, Avula B, Wang M, Rua D, Khan IA. Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV. J AOAC Int. 2015 Jan-Feb;98(1):5-12. doi: 10.5740/jaoacint.14-123. PubMed PMID: 25857872.

11: Murakami Y, Kawata A, Ito S, Katayama T, Fujisawa S. Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells. In Vivo. 2014 Sep-Oct;28(5):719-25. PubMed PMID: 25189882.

12: Zaky AM, Chaplin BP. Mechanism of p-substituted phenol oxidation at a Ti4O7 reactive electrochemical membrane. Environ Sci Technol. 2014 May 20;48(10):5857-67. doi: 10.1021/es5010472. Epub 2014 May 8. PubMed PMID: 24766505.

13: Wang TJ, An J, Chen XH, Deng QD, Yang L. Assessment of Cuscuta chinensis seeds׳ effect on melanogenesis: comparison of water and ethanol fractions in vitro and in vivo. J Ethnopharmacol. 2014 May 28;154(1):240-8. doi: 10.1016/j.jep.2014.04.016. Epub 2014 Apr 16. PubMed PMID: 24746484.

14: Hadden DJ, Roberts GM, Karsili TN, Ashfold MN, Stavros VG. Competing 1πσ* mediated dynamics in mequinol: O-H versus O-CH3 photodissociation pathways. Phys Chem Chem Phys. 2012 Oct 14;14(38):13415-28. doi: 10.1039/c2cp42289a. PubMed PMID: 22948565.

15: Luzy AP, Orsini N, Linget JM, Bouvier G. Evaluation of the GADD45α-GFP GreenScreen HC assay for rapid and reliable in vitro early genotoxicity screening. J Appl Toxicol. 2013 Nov;33(11):1303-15. doi: 10.1002/jat.2793. Epub 2012 Jul 13. PubMed PMID: 22806210.

16: Rossi AM, Perez MI. Treatment of hyperpigmentation. Facial Plast Surg Clin North Am. 2011 May;19(2):313-24. doi: 10.1016/j.fsc.2011.05.010. PubMed PMID: 21763992.

17: Durner J, Stojanovic M, Urcan E, Spahl W, Haertel U, Hickel R, Reichl FX. Effect of hydrogen peroxide on the three-dimensional polymer network in composites. Dent Mater. 2011 Jun;27(6):573-80. doi: 10.1016/j.dental.2011.02.013. Epub 2011 Mar 27. PubMed PMID: 21444108.

18: Yang ZD, Song ZW, Ren J, Yang MJ, Li S. Improved thin-layer chromatography bioautographic assay for the detection of actylcholinesterase inhibitors in plants. Phytochem Anal. 2011 Nov-Dec;22(6):509-15. doi: 10.1002/pca.1310. Epub 2011 Mar 24. PubMed PMID: 21433160.

19: Callender VD, St Surin-Lord S, Davis EC, Maclin M. Postinflammatory hyperpigmentation: etiologic and therapeutic considerations. Am J Clin Dermatol. 2011 Apr 1;12(2):87-99. doi: 10.2165/11536930-000000000-00000. Review. PubMed PMID: 21348540.

20: Fujita A, Fujitake H, Kawakami K, Nomura M. Antioxidant activity of colored rice bran obtained at different milling yields. J Oleo Sci. 2010;59(10):563-8. PubMed PMID: 20877150.